molecular formula C15H12N4O4 B2861356 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 1029736-76-2

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2861356
M. Wt: 312.285
InChI Key: SHXUMVMZDPNYRB-UHFFFAOYSA-N
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Description

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” is a chemical substance with the molecular formula C23H18N4O6 . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxol group attached to a pyrazolo[1,5-a]pyrazin ring, which is further attached to an acetamide group . The average mass of this molecule is 446.412 Da .

Scientific Research Applications

Novel Compound Synthesis

Research in this area often explores the synthesis of novel compounds for various purposes, such as understanding chemical reactions, investigating new materials, or developing pharmaceuticals. For example, Sebhaoui et al. (2020) discussed the synthesis of new compounds through unexpected reactions, characterized by crystal structures and computational studies. Such research can provide a foundation for understanding how similar compounds, including "2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide", might be synthesized and analyzed (Sebhaoui et al., 2020).

Antitumor Activity

Compounds with complex structures, including pyrazole and pyrimidine derivatives, have been evaluated for their antitumor activities. Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and other derivatives to evaluate their antitumor activity, finding some compounds more effective than reference drugs. This indicates the potential for compounds like "2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" to be studied for similar bioactivities (Alqasoumi et al., 2009).

Drug-likeness and Microbial Investigation

Research also involves the synthesis of compound libraries for drug-likeness properties and microbial activity investigation. Pandya et al. (2019) synthesized a library of compounds and evaluated them for ADME prediction properties, antibacterial, antifungal, and antimycobacterial activities, with some showing good to moderate activity. Studies like this highlight the potential for compounds like "2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" to be analyzed for their pharmaceutical properties and potential as antimicrobial agents (Pandya et al., 2019).

Anti-inflammatory Activity

Compounds with specific structural features are also studied for their anti-inflammatory activities. Sunder et al. (2013) synthesized derivatives of a similar structural class and evaluated them for anti-inflammatory activity, finding that some derivatives showed significant effects. This suggests that compounds with related structures could be promising candidates for anti-inflammatory drug development (Sunder et al., 2013).

Insecticidal Properties

Research into heterocyclic compounds often extends to their potential use as insecticides. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, demonstrating the diverse applications of such compounds in agriculture as well as medicine (Fadda et al., 2017).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c16-14(20)7-18-3-4-19-11(15(18)21)6-10(17-19)9-1-2-12-13(5-9)23-8-22-12/h1-6H,7-8H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXUMVMZDPNYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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